N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine ring substituted with a trifluoromethyl group at position 4 and a carboxamide moiety at position 2. The ethoxyiminoethyl side chain introduces a unique oxime ether functionality, which may enhance metabolic stability and modulate electronic properties. The trifluoromethyl group is a common bioisostere that improves lipophilicity and resistance to oxidative metabolism, as seen in analogs like UDO and UDD () .
Properties
CAS No. |
652152-58-4 |
|---|---|
Molecular Formula |
C11H12F3N3O2 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
N-(2-ethoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H12F3N3O2/c1-2-19-17-6-5-16-10(18)8-7-15-4-3-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,16,18) |
InChI Key |
MTYLGMNNOVMELI-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with ethoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has shown promising anticancer properties in various studies. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines, including prostate (PC3), leukemia (K562), and lung (A549) cancer cells. For instance, derivatives of trifluoromethyl pyrimidine have demonstrated moderate to high anticancer activity, suggesting that this compound may also possess similar properties due to structural analogies .
Antifungal and Insecticidal Properties
The compound has been evaluated for its antifungal and insecticidal activities. Studies have shown that related compounds exhibit effective inhibition against several fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain trifluoromethyl pyrimidine derivatives demonstrated antifungal activity comparable to established fungicides like tebuconazole . Additionally, insecticidal assays indicated moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, highlighting its potential utility in agricultural applications .
Case Study 1: Anticancer Evaluation
In a study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their anticancer activities. Among these, this compound was included in the evaluation, where it exhibited notable cytotoxicity against various cancer cell lines at concentrations lower than those required for conventional chemotherapeutics like doxorubicin .
Case Study 2: Agricultural Efficacy
Another research effort focused on the agricultural applications of similar compounds, demonstrating their efficacy as fungicides and insecticides. The study reported that specific derivatives provided effective control over fungal diseases in crops, showcasing their potential as alternatives to traditional chemical pesticides .
Mechanism of Action
The mechanism of action of N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Differences and Implications
Trifluoromethyl Positioning: The target compound’s trifluoromethyl group at position 4 of the pyridine ring mirrors UDO and UDD (), which are potent CYP51 inhibitors. However, UDO/UDD incorporate piperazine/piperidine moieties linked to phenyl groups, enhancing enzyme binding through aromatic stacking . The ethoxyiminoethyl group in the target may reduce steric hindrance compared to bulkier substituents in VN2 ().
Carboxamide Linkers :
- Compounds like AZ331 () use 1,4-dihydropyridine cores with thioether linkages, favoring redox-mediated activity (e.g., calcium channel blockade). In contrast, the fully aromatic pyridine core of the target compound likely improves oxidative stability but may reduce conformational flexibility .
Heterocyclic Modifications: The furo[2,3-b]pyridine derivatives () and cyclopenta[b]pyridine () introduce fused rings, altering electronic distribution and binding pocket compatibility.
Substituent Effects on Pharmacokinetics: The ethylsulfanyl group in increases molecular weight and lipophilicity (predicted logP ~3.5) compared to the ethoxyiminoethyl group in the target compound, which may balance solubility and membrane permeability .
Biological Activity
N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide, also known by its CAS number 652152-58-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 275.23 g/mol. Its structure includes a pyridine ring substituted with trifluoromethyl and an ethoxyiminoethyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxamides exhibit notable antimicrobial properties. A study on similar compounds demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyridine ring is thought to enhance the activity due to its ability to interact with microbial enzymes and receptors .
| Microorganism | Activity (%) | Reference |
|---|---|---|
| E. coli | 90 | |
| Staphylococcus aureus | 85 | |
| Pseudomonas aeruginosa | 80 | |
| Candida albicans | 75 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Compounds with similar structures were tested using the carrageenan-induced paw edema model in rats, revealing significant reduction in edema compared to control groups .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyridinecarboxamide and evaluated their biological activity. The results indicated that modifications at the nitrogen position significantly influenced both antibacterial and anti-inflammatory activities .
- Structure-Activity Relationship (SAR) : The SAR studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and thereby increases membrane permeability, contributing to higher antibacterial effectiveness .
- Comparative Analysis : In a comparative study, compounds similar to this compound were tested against standard antibiotics. The results showed that some derivatives exhibited comparable or superior activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
